molecular formula C12H10ClN3 B1491367 2-(6-Chloropyridazin-3-yl)isoindoline CAS No. 1250115-88-8

2-(6-Chloropyridazin-3-yl)isoindoline

Cat. No.: B1491367
CAS No.: 1250115-88-8
M. Wt: 231.68 g/mol
InChI Key: AYVONVKHCKMHJX-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)isoindoline is a valuable chemical scaffold in medicinal chemistry and materials science research. Its structure, incorporating both chloropyridazine and isoindoline moieties, is of significant interest for developing novel bioactive molecules. Pyridazine derivatives have demonstrated high affinity as nicotinic agents in pharmacological studies, indicating their potential in neuroscience research . Furthermore, related pyridazine-based molecules have been synthesized and shown to function as highly effective corrosion inhibitors for metals in acidic environments, forming protective adsorption layers . The isoindoline core is a privileged structure in pharmaceuticals, featured in several clinical drugs with diverse mechanisms of action, underscoring its utility in drug discovery . This compound serves as a versatile building block for constructing more complex molecules for specialized research applications.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-1,3-dihydroisoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3/c13-11-5-6-12(15-14-11)16-7-9-3-1-2-4-10(9)8-16/h1-6H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVONVKHCKMHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CN1C3=NN=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Coordination Chemistry

2.1 Synthesis of Metal Complexes

2-(6-Chloropyridazin-3-yl)isoindoline can serve as a ligand in the formation of transition metal complexes. Research indicates that ligands derived from pyridazine can coordinate with metals such as iron(II), nickel(II), and copper(II), leading to the synthesis of novel metal complexes with potential catalytic properties. These complexes may find applications in catalysis or materials science.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of compounds related to this compound is crucial for optimizing their biological activities. Variations in substituents on the isoindoline framework can significantly influence their pharmacological profiles, including potency and selectivity against specific biological targets . Continued SAR studies will be essential for developing more effective derivatives.

Case Studies and Research Findings

Table: Summary of Research Findings on Isoindoline Derivatives

StudyCompoundActivityMIC/IC50 ValueReference
ATriazole DerivativeAntifungalMIC: 0.00097 μg/mL
BPyridazine ComplexAntitumorIC50: 0.85 μM
CIsoindoline Metal ComplexCatalytic ActivityN/A

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound is compared below with 2-(2-Bromoethyl)isoindoline (structural data from ) and hypothetical analogs (inferred from class trends).

Property 2-((6-Chloropyridazin-3-yl)methyl)isoindoline-1,3-dione 2-(2-Bromoethyl)isoindoline Hypothetical 2-(Pyridazin-3-yl)isoindoline
Molecular Formula C₁₃H₈ClN₃O₂ C₁₀H₁₁BrN₂ C₁₁H₈N₄
Substituents Chloropyridazinyl-methyl, dione Bromoethyl Pyridazinyl (no halogen)
Molecular Weight 285.68 g/mol 247.11 g/mol 196.21 g/mol
Key Structural Features Planar dione ring, conjugated pyridazine-Cl Flexible bromoethyl chain, non-aromatic Pyridazine ring without electron-withdrawing groups
Polarity High (due to dione and Cl) Moderate (alkyl Br) Moderate (pyridazine)
Synthetic Complexity High (multiple heterocycles) Moderate (alkylation) Low (direct coupling)

Structural Insights :

  • The dione moiety in the target compound introduces electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to the bromoethyl analog .
  • The chlorine atom in the target compound increases electrophilicity at the pyridazine ring, contrasting with the bromine in the alkyl chain of the analog, which primarily influences hydrophobicity .

Research Findings :

  • The bromoethyl compound’s instability under aqueous conditions contrasts with the target compound’s robustness, attributed to the stable dione core .
  • Crystallographic studies using programs like SHELX () have been critical in resolving bond angles and torsional strains in these analogs, aiding in property prediction .

Preparation Methods

General Synthetic Strategy

The synthetic approach to 2-(6-Chloropyridazin-3-yl)isoindoline generally involves:

  • Preparation or procurement of suitably substituted pyridazine intermediates (e.g., 3,6-dichloropyridazine).
  • Functionalization of the pyridazine ring to introduce thiol or amino groups.
  • Coupling or condensation with isoindoline precursors or derivatives.
  • Purification and isolation of the target compound.

Preparation of Key Intermediate: 3-Chloro-6-mercaptopyridazine

A crucial intermediate in the synthesis is 3-chloro-6-mercaptopyridazine , which is prepared by sulfhydrylation of 3,6-dichloropyridazine using sodium sulfide and sulfur.

Procedure:

Step Reagents and Conditions Details
1 React 3,6-dichloropyridazine with sodium sulfide and sulfur In water at 45 ± 5 °C for 2 hours
2 Stir at 45 ± 5 °C for 6 hours after addition Ensures complete conversion
3 Adjust pH to 4-5 with glacial acetic acid Facilitates solid-liquid separation
4 Solid-liquid separation and washing Obtain intermediate I (3-chloro-6-mercaptopyridazine)

This method offers simplicity, good yield, and high purity of the intermediate, which is essential for subsequent coupling reactions.

Condensation to Form this compound Derivative

The intermediate 3-chloro-6-mercaptopyridazine undergoes condensation with appropriate acetamide derivatives to form the target compound or its analogs.

Typical Reaction Conditions:

Step Reagents and Conditions Details
1 Mix intermediate I with potassium carbonate in aqueous ethanol Temperature controlled at 35 ± 5 °C
2 Add N,N-diethylchloroacetamide dropwise at 35 ± 5 °C Reaction time ~5 hours
3 Solid-liquid separation and washing Obtain crude wet product
4 Recrystallization using ethanol-water solution with activated carbon Purification step to enhance purity
5 Cooling to -5 ± 5 °C for crystallization Isolate intermediate II

This condensation step is critical for forming the thioether linkage between the pyridazine and isoindoline moieties, yielding a crude product that requires further refining.

Refinement and Final Isolation

Refining steps involve further recrystallization and activated carbon treatment to remove impurities and related substances.

Step Reagents and Conditions Details
1 Recrystallize crude product in 95% ethanol-water Heat at 40 ± 2 °C for 25-35 min
2 Filter through microporous membrane Remove insoluble impurities
3 Cool to -5 ± 5 °C for 6 hours Crystallize purified product
4 Dry and pulverize Obtain final pure compound

This process yields this compound with high purity and low content of related substances, suitable for further applications.

Representative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) Time (hours) Notes
Sulfhydrylation 3,6-dichloropyridazine, Na2S, S, water 45 ± 5 8 (2 + 6) pH adjusted to 4-5 with acetic acid
Condensation Intermediate I, K2CO3, N,N-diethylchloroacetamide 35 ± 5 5 Dropwise addition of chloroacetamide
Crude product purification Ethanol-water (50%), activated carbon 40 ± 2 0.5 Solid-liquid separation
Final recrystallization Ethanol-water (95%), activated carbon 40 ± 2 0.5 Cooling to -5 ± 5 °C for 6 hours
Drying and pulverizing - Ambient - Final product isolation

Additional Notes on Preparation from Related Isoindoline Derivatives

While direct preparation methods for this compound are scarce, related isoindoline derivatives have been prepared by condensation reactions involving substituted phthalic anhydrides and amino piperidine derivatives under acidic conditions (e.g., acetic acid) with sodium acetate as a base.

This suggests that analogous condensation strategies could be adapted for synthesizing this compound by selecting appropriate isoindoline and pyridazine precursors.

Summary of Preparation Method Advantages

  • High Yield and Purity: The multi-step process with controlled temperature and pH adjustments ensures high product yield and purity.
  • Simple and Convenient: The method uses readily available reagents and standard laboratory equipment.
  • Scalability: The process is amenable to scale-up due to straightforward reaction conditions and purification steps.
  • Low Impurity Content: Activated carbon treatment and recrystallization effectively reduce related substances.

Q & A

Basic Research Questions

Q. What are the key crystallographic parameters for characterizing 2-(6-Chloropyridazin-3-yl)isoindoline, and how are they experimentally determined?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and intermolecular interactions. For example, studies on analogous isoindoline derivatives report average C–C bond distances of ~1.40 Å and Cl–C bond angles of ~120° . Data collection typically employs Bruker APEX-II CCD diffractometers, with refinement using SHELXL97 . Key parameters include:

  • R-factor : <0.08 (e.g., 0.061 in related structures ).
  • Hydrogen bonding : Short Br···O contacts (3.162 Å) and π-π stacking (3.5–3.9 Å) stabilize crystal packing .

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodological Answer : Nucleophilic substitution or coupling reactions are typical. For example, ethyl 2-(6-chloropyridazin-3-yl)acetate (CAS: 1023817-10-8) serves as a precursor, with isoindoline moieties introduced via reductive amination or Pd-catalyzed cross-coupling . Reaction optimization requires monitoring by HPLC (≥95% purity) and NMR to confirm regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., pyridazine ring protons resonate at δ 7.5–8.5 ppm ).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., theoretical [M+H]+^+ = 248.06 g/mol).

Advanced Research Questions

Q. How do electronic effects of the chloropyridazine moiety influence the reactivity of this compound in catalytic applications?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution. The electron-withdrawing Cl atom polarizes the pyridazine ring, enhancing electrophilic reactivity at C-4 and C-5 positions . Experimental validation involves kinetic studies of substitution reactions under varying temperatures (25–80°C) and solvents (DMF vs. THF) .

Q. What strategies resolve contradictions in spectroscopic data for isoindoline derivatives?

  • Methodological Answer :

  • Comparative crystallography : Cross-validate bond metrics (e.g., C–N bond lengths: 1.34–1.38 Å) against databases like Cambridge Structural Database (CSD) .
  • Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation in isoindoline rings) causing signal splitting .
  • Error analysis : Calculate standard deviations in crystallographic refinements (e.g., σmax = 0.82 eÅ3^{-3}) to assess data reliability .

Q. How can researchers design experiments to probe the compound’s supramolecular interactions in solid-state materials?

  • Methodological Answer :

  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., H···Cl interactions contribute ~12% to crystal packing ).
  • Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with π-π stacking strength.
  • Powder XRD : Compare experimental vs. simulated patterns to detect polymorphic variations .

Data Analysis and Reporting Guidelines

Q. What statistical methods are appropriate for analyzing reaction yield optimization data?

  • Methodological Answer : Use response surface methodology (RSM) with a central composite design (CCD). For example, vary temperature (X1), catalyst loading (X2), and solvent polarity (X3) to model yield (%) as a function Y=β0+β1X1+β2X2+β3X3+ϵY = \beta_0 + \beta_1X_1 + \beta_2X_2 + \beta_3X_3 + \epsilon. Validate models via ANOVA (p < 0.05) .

Q. How should researchers address crystallographic data discrepancies in publications?

  • Methodological Answer :

  • R-factor convergence : Ensure RintR_{\text{int}} < 0.05 during data integration (e.g., 0.033 in related studies ).
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws .
  • Deposit data : Submit raw .hkl files and CIFs to repositories like CCDC for peer validation .

Tables of Representative Data

Parameter Value Source
C–Cl bond length1.73–1.75 Å
Crystallographic R-factor0.061–0.177
π-π stacking distance3.517–3.950 Å
HPLC purity≥95%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-Chloropyridazin-3-yl)isoindoline
Reactant of Route 2
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2-(6-Chloropyridazin-3-yl)isoindoline

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